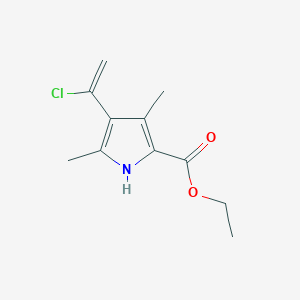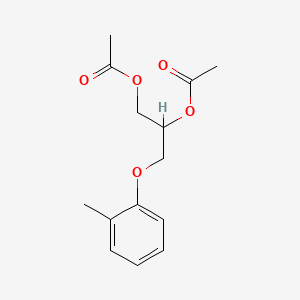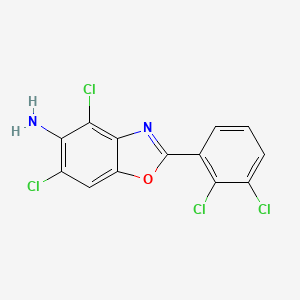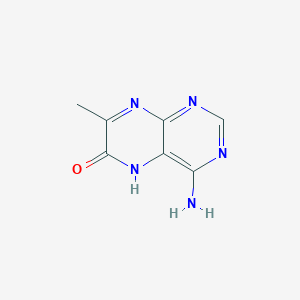
4-Amino-7-methylpteridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-methylpteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methylpteridin-6(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-7-methylpteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine-6,7-dione derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
4-Amino-7-methylpteridin-6(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-7-methylpteridin-6(5H)-one involves its interaction with specific molecular targets. It may act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact pathways and targets would depend on the specific biological context.
類似化合物との比較
Similar Compounds
Pterin: A basic structure in the pteridine family.
Biopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
4-Amino-7-methylpteridin-6(5H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and amino groups may influence its reactivity and interactions with biological molecules.
特性
CAS番号 |
89792-53-0 |
|---|---|
分子式 |
C7H7N5O |
分子量 |
177.16 g/mol |
IUPAC名 |
4-amino-7-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2H,1H3,(H,12,13)(H2,8,9,10,11) |
InChIキー |
CLIDOXHOMUAWKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC=NC(=C2NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
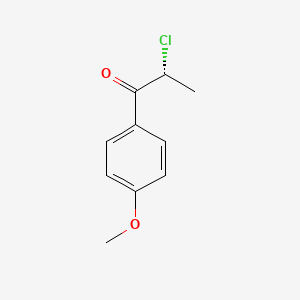
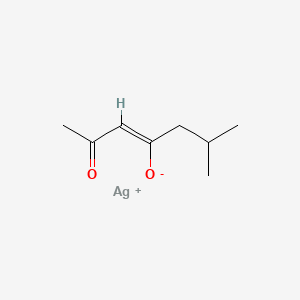
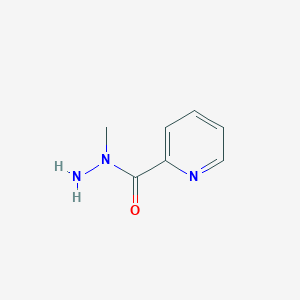
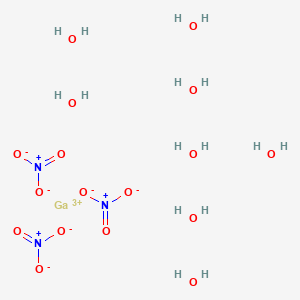
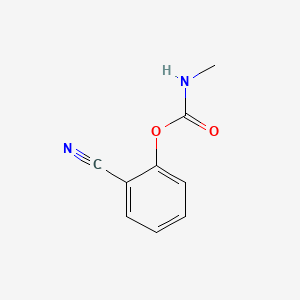
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
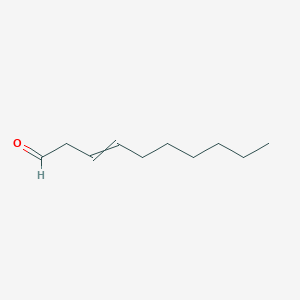
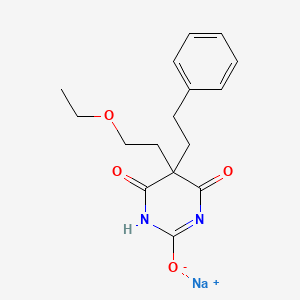
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
